1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea
Overview
Description
1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, a pyrazole ring substituted with a methyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine hydrate and ethyl acetoacetate under acidic conditions.
Chlorination of benzene: The benzene ring is chlorinated at the 3 and 4 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea undergoes various chemical reactions, including:
Substitution reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, or the bacterial cell wall synthesis pathway in microbial infections.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea: can be compared with other benzamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-6-4-10(18-17-6)15-12(20)16-11(19)7-2-3-8(13)9(14)5-7/h2-5H,1H3,(H3,15,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXIQFDHQWAUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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